Cholest-5-en-3-yl pentanoate
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Overview
Description
Cholest-5-en-3-yl pentanoate: is an ester derivative of cholesterol, where the hydroxyl group at the third carbon of the cholesterol molecule is esterified with pentanoic acid. This compound is of interest due to its structural similarity to cholesterol, a vital component of cell membranes and a precursor to steroid hormones.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Cholest-5-en-3-ol (cholesterol) can be reacted with pentanoic acid in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of immobilized acid catalysts can also be employed to facilitate the reaction and simplify the separation process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Cholest-5-en-3-yl pentanoate can undergo oxidation reactions, particularly at the double bond in the steroid nucleus. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The ester functional group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to yield cholesterol and pentanoic acid in the presence of a strong base like sodium hydroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Cholest-5-en-3-ol and pentanol.
Substitution: Cholesterol and pentanoic acid.
Scientific Research Applications
Chemistry:
- Used as a model compound to study esterification and hydrolysis reactions.
- Employed in the synthesis of complex steroid derivatives.
Biology:
- Investigated for its role in cell membrane structure and function.
- Studied for its potential effects on lipid metabolism.
Medicine:
- Explored as a potential prodrug for delivering cholesterol to specific tissues.
- Examined for its effects on cholesterol-related disorders.
Industry:
- Utilized in the production of steroid-based pharmaceuticals.
- Used as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
Mechanism:
- The ester bond in cholest-5-en-3-yl pentanoate can be hydrolyzed by esterases, releasing cholesterol and pentanoic acid.
- Cholesterol can then be incorporated into cell membranes or metabolized to produce steroid hormones.
Molecular Targets and Pathways:
- Cholesterol interacts with various proteins and enzymes involved in lipid metabolism.
- It plays a crucial role in the formation of lipid rafts, which are essential for cell signaling and membrane fluidity.
Comparison with Similar Compounds
Cholesteryl acetate: Another ester derivative of cholesterol, where the hydroxyl group is esterified with acetic acid.
Cholesteryl oleate: An ester of cholesterol with oleic acid, commonly found in lipid droplets.
Uniqueness:
- Cholest-5-en-3-yl pentanoate has a longer ester chain compared to cholesteryl acetate, which may influence its solubility and interaction with biological membranes.
- The pentanoate ester may have different metabolic pathways and biological effects compared to shorter-chain esters like cholesteryl acetate.
Properties
Molecular Formula |
C32H54O2 |
---|---|
Molecular Weight |
470.8 g/mol |
IUPAC Name |
[10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pentanoate |
InChI |
InChI=1S/C32H54O2/c1-7-8-12-30(33)34-25-17-19-31(5)24(21-25)13-14-26-28-16-15-27(23(4)11-9-10-22(2)3)32(28,6)20-18-29(26)31/h13,22-23,25-29H,7-12,14-21H2,1-6H3/t23-,25?,26?,27?,28?,29?,31?,32?/m1/s1 |
InChI Key |
RWTQCZGAMKTBRV-ICUBIBKNSA-N |
Isomeric SMILES |
CCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4[C@H](C)CCCC(C)C)C)C |
Canonical SMILES |
CCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Origin of Product |
United States |
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